molecular formula C32H28N6O4S2 B10929184 N,N'-(3,3'-Dimethoxy-4,4'-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]

N,N'-(3,3'-Dimethoxy-4,4'-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]

Cat. No.: B10929184
M. Wt: 624.7 g/mol
InChI Key: ZKAOSJUEHYPYKD-UHFFFAOYSA-N
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Description

N,N’-(3,3’-Dimethoxy-4,4’-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]: is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of Benzimidazole Moieties: Benzimidazole units are attached through nucleophilic substitution reactions, where the benzimidazole acts as a nucleophile attacking an electrophilic carbon center on the biphenyl core.

    Formation of Acetamide Linkages: The final step involves the formation of acetamide linkages through amidation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole moieties, potentially converting them to their corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and acetamide linkages.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its aromatic structure, it can be used as a fluorescent probe in biological imaging.

Medicine

    Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development.

    Antimicrobial Activity: Preliminary studies may indicate its effectiveness against certain microbial strains.

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Electronics: Its conductive properties make it suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moieties can bind to active sites of enzymes, inhibiting their activity. The biphenyl core provides structural rigidity, allowing for specific interactions with biological macromolecules. The methoxy groups may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(3,3’-Dimethoxy-4,4’-biphenyldiyl)bis(2-nitrobenzamide)
  • N,N’-(3,3’-Dimethoxy-4,4’-biphenyldiyl)bis(3-methylbenzamide)
  • N,N’-(3,3’-Dimethoxy-4,4’-biphenyldiyl)bis(3,5-dinitrobenzamide)

Uniqueness

N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] is unique due to its combination of methoxy-substituted biphenyl core and benzimidazole moieties. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of acetamide linkages further enhances its potential for forming hydrogen bonds, increasing its affinity for biological targets.

Properties

Molecular Formula

C32H28N6O4S2

Molecular Weight

624.7 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-[4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]acetamide

InChI

InChI=1S/C32H28N6O4S2/c1-41-27-15-19(11-13-25(27)33-29(39)17-43-31-35-21-7-3-4-8-22(21)36-31)20-12-14-26(28(16-20)42-2)34-30(40)18-44-32-37-23-9-5-6-10-24(23)38-32/h3-16H,17-18H2,1-2H3,(H,33,39)(H,34,40)(H,35,36)(H,37,38)

InChI Key

ZKAOSJUEHYPYKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3)OC)NC(=O)CSC5=NC6=CC=CC=C6N5

Origin of Product

United States

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